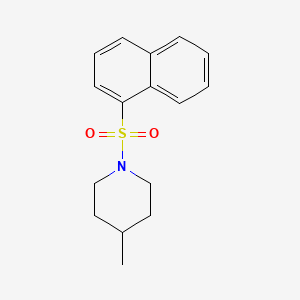

4-methyl-1-(1-naphthylsulfonyl)piperidine

Overview

Description

Synthesis Analysis The synthesis of compounds related to 4-methyl-1-(1-naphthylsulfonyl)piperidine involves reactions that create complex structures. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, which shares a similar structural motif, was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine. This process involved characterization techniques like FTIR, NMR, and X-ray diffraction (XRD), highlighting the detailed synthetic approach required for such compounds (Sarojini et al., 2012).

Molecular Structure Analysis The molecular structure of related compounds has been extensively studied through crystallography and theoretical methods. For example, the crystal structures of salts from piperidine and naphthalene-1,5-disulfonic acid were characterized, revealing their supramolecular synthons and stabilizing interactions (Jin et al., 2015). Another study on (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one used crystal structure determination and Hirshfeld surface analysis to understand the molecular packing and interactions (R. V. & R. C., 2021).

Chemical Reactions and Properties Reactions involving piperidine derivatives, such as the nucleophilic substitution reactions that form anionic σ complexes, demonstrate the chemical reactivity of these compounds. Studies have confirmed these complexes in reactions of 1-piperidyl naphthalenes, highlighting the role of non-covalent interactions in their chemical behavior (Sekiguchi et al., 1980).

Physical Properties Analysis The physical properties of these compounds are closely tied to their molecular structure and synthesis methods. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and its characterization include insights into its crystallography, indicating the impact of molecular conformation on physical properties (Girish et al., 2008).

Chemical Properties Analysis The chemical properties, including reactivity and stability, are elucidated through studies like the synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Such studies provide insights into the functional groups' contributions to the overall chemical behavior of these compounds (Vinaya et al., 2009).

Scientific Research Applications

Crystal Structure Analysis

Research involving piperidine derivatives, including structures similar to 4-methyl-1-(1-naphthylsulfonyl)piperidine, has led to the discovery of unique crystal structures. For example, studies on the crystal structures of salts derived from piperidine and naphthalene-1,5-disulfonic acid reveal insights into molecular interactions and supramolecular synthons. These findings highlight the role of non-covalent interactions, such as hydrogen bonds and CH2···π interactions, in constructing 3D molecular architectures (Jin et al., 2015).

Chemical Synthesis and Medicinal Chemistry

In the realm of medicinal chemistry, piperidine derivatives have been synthesized for various applications. For instance, the development of sulfonyl hydrazones featuring piperidine rings showcases the compound's potential in synthesizing antioxidants and anticholinesterase agents. This demonstrates the versatility of piperidine derivatives in creating compounds with significant biological activities (Karaman et al., 2016).

Pharmacological Research

Piperidine derivatives have also been identified as potent ligands for serotonin receptors, underscoring their potential in pharmacological research. For example, specific derivatives have shown high binding affinities for 5-HT(6) serotonin receptors, indicating their utility in developing new therapeutic agents (Park et al., 2011).

Material Science and Polymer Research

Investigations into the fluorescence properties of certain piperidine derivatives during the polymerization of methylmethacrylate (MMA) have provided valuable insights into polymer dynamics and material science. The fluorescence behavior of these compounds can serve as a probe for studying mobility and interaction within polymeric matrices (Ramesdonk et al., 1987).

Mechanism of Action

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of 4-methyl-1-(1-naphthylsulfonyl)piperidine could be in the field of drug discovery .

properties

IUPAC Name |

4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13-9-11-17(12-10-13)20(18,19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQAXSGGRZVXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350569 | |

| Record name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-naphthalen-1-ylsulfonylpiperidine | |

CAS RN |

5510-09-8 | |

| Record name | 4-methyl-1-naphthalen-1-ylsulfonylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)

![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)